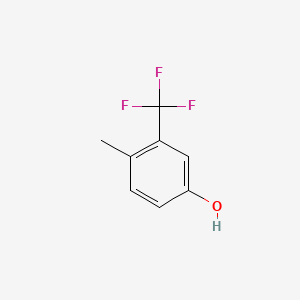

4-Methyl-3-(trifluoromethyl)phenol

Descripción general

Descripción

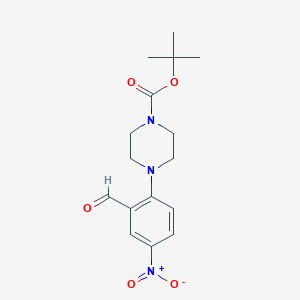

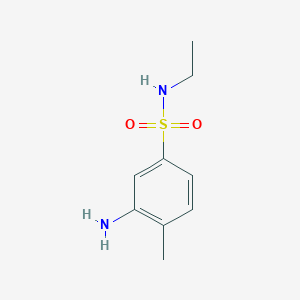

4-Methyl-3-(trifluoromethyl)phenol is a member of the class of (trifluoromethyl)benzenes that is p-cresol in which the methyl group is perfluorinated . It is a metabolite of the drug fluoxetine . It has a role as a marine xenobiotic metabolite and a drug metabolite .

Synthesis Analysis

Trifluoromethylpyridines, which are structurally similar to this compound, have been synthesized and applied as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been reviewed .Molecular Structure Analysis

The molecular formula of this compound is C7H5F3O . The molecular weight is 162.11 g/mol . The InChI string is InChI=1S/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H .Physical And Chemical Properties Analysis

This compound is a solid . The SMILES string is FC(F)(F)C1=CC(O)=CC=C1C . The InChI string is 1S/C8H7F3O/c1-5-2-3-6(12)4-7(5)8(9,10)11/h2-4,12H,1H3 .Aplicaciones Científicas De Investigación

Synthesis of Intermediates and Catalysts

- 4-Methyl-3-(trifluoromethyl)phenol is utilized as a key intermediate in the synthesis of selective androgen receptor modulators. A practical and convergent synthesis method starting from this compound was developed, which is significant for pharmaceutical research (Boros, Kaldor & Turnbull, 2011).

- It is also used in the benzylic C-H trifluoromethylation of phenol derivatives, demonstrating its utility in organic synthesis and the development of novel organic compounds (Egami, Ide, Kawato & Hamashima, 2015).

Chemical Reactions and Properties

- The compound plays a role in the synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers, showcasing its versatility in producing various functional groups (Inoue, Fuse & Hara, 2015).

- In the field of catalysis, it is used in the catalytic methylation of phenol, indicating its significance in enhancing chemical reactions (Mathew, Shiju, Sreekumar, Rao & Gopinath, 2002).

Material Science and Polymer Research

- The compound is a central component in the preparation of novel organic-soluble polyamide-imides, which are significant in material science for their outstanding solubility and thermal stability (Shockravi, Abouzari‐Lotf, Javadi & Atabaki, 2009).

- It is also essential in the synthesis of highly substituted Bodipy dyes, which have potential applications in sensory and optical fields due to their unique optical properties (Bura, Retailleau, Ulrich & Ziessel, 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mecanismo De Acción

Target of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s suggested that the -cf3 group in similar molecules can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s potency.

Biochemical Pathways

Spontaneous hydrolysis of similar trifluoromethylphenols to a quinone methide and subsequent protein alkylation has been reported .

Result of Action

It’s suggested that similar molecules with a -cf3 group can enhance drug potency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-3-(trifluoromethyl)phenol. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area . Furthermore, it’s important to avoid release to the environment .

Análisis Bioquímico

Biochemical Properties

4-Methyl-3-(trifluoromethyl)phenol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to bind to the active sites of certain enzymes, potentially inhibiting their activity. For example, this compound can interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver . This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in oxidative stress responses and inflammatory pathways . This modulation can lead to changes in cellular function, such as altered cell proliferation and apoptosis rates. Additionally, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the compound’s interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of drugs and other xenobiotics . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biological effects. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response. These findings underscore the importance of dosage considerations in the study of this compound’s biochemical properties.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s impact on metabolic flux and metabolite levels can provide insights into its broader effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and the presence of binding sites.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

4-methyl-3-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-2-3-6(12)4-7(5)8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUSFELHBJJWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

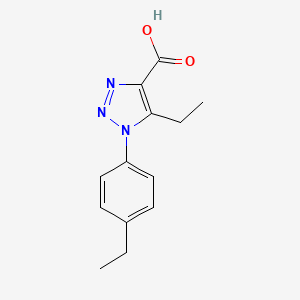

![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3073390.png)

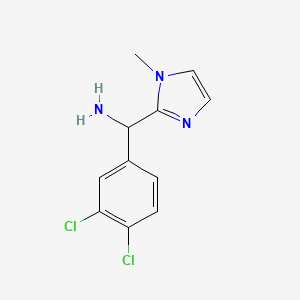

![{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3073391.png)